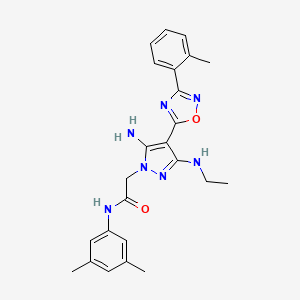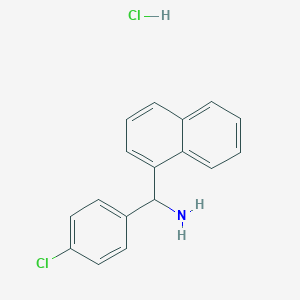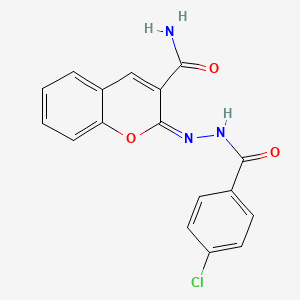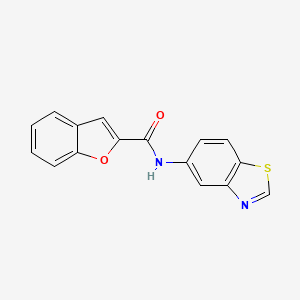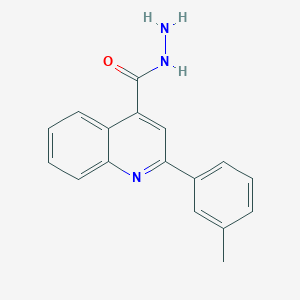
2-(3-Méthylphényl)quinoléine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-(3-Methylphenyl)quinoline-4-carbohydrazide has several scientific research applications. It is used in proteomics research to study protein interactions and functions . Additionally, this compound is utilized in the synthesis of novel derivatives with potential anticancer properties . These derivatives have shown significant antiproliferative activity against breast carcinoma cells by targeting epidermal growth factor receptor kinase .
Méthodes De Préparation
The synthesis of 2-(3-Methylphenyl)quinoline-4-carbohydrazide typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is carried out in a tetrahydrofuran solvent medium, which yields the final compound with good efficiency . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(3-Methylphenyl)quinoline-4-carbohydrazide undergoes various chemical reactions, including condensation, hydrolysis, and cyclization . Common reagents used in these reactions include acids and bases, which facilitate the formation of the desired product. The major products formed from these reactions are pyrazoloquinolines, which are obtained through substitution reactions .
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as epidermal growth factor receptor kinase . This interaction leads to the inhibition of kinase activity, resulting in the induction of apoptosis and cell cycle arrest in cancer cells . The compound upregulates pro-apoptotic genes and downregulates anti-apoptotic genes, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
2-(3-Methylphenyl)quinoline-4-carbohydrazide can be compared with other similar compounds such as 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids . These compounds also exhibit significant anticancer properties by targeting epidermal growth factor receptor kinase . 2-(3-Methylphenyl)quinoline-4-carbohydrazide is unique due to its specific molecular structure and the presence of a 3-methylphenyl group, which may contribute to its distinct biological activity .
Similar compounds include:
Propriétés
IUPAC Name |
2-(3-methylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-5-4-6-12(9-11)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRQFDBCLWAFKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
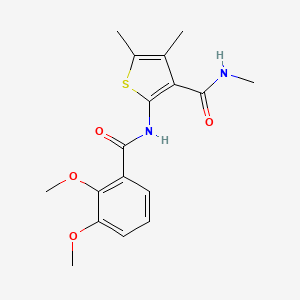
![[2-(4-Fluoro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B2357503.png)
![3-[(2,6-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2357505.png)
![ethyl 2-[2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2357506.png)
![(S)-5-Amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one](/img/structure/B2357507.png)
![Benzo[d]thiazol-2-yl(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2357509.png)
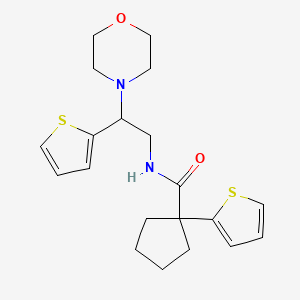
![6-(1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2357513.png)
![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2357514.png)
![4'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2357518.png)
